molecular formula C6H12N2 B13315532 Cyano(methyl)(2-methylpropyl)amine

Cyano(methyl)(2-methylpropyl)amine

Cat. No.: B13315532
M. Wt: 112.17 g/mol
InChI Key: NKRCSQBPXBOCRE-UHFFFAOYSA-N
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Description

Cyano(methyl)(2-methylpropyl)amine is a secondary amine characterized by a methyl group, a 2-methylpropyl (isobutyl) group, and a cyano (CN) substituent. The cyano group introduces polarity and reactivity distinct from simple alkylamines, likely influencing its solubility, stability, and toxicity. For example, nitriles are often more toxic than their amine counterparts due to metabolic release of cyanide . The compound’s synthesis might involve alkylation or cyanation steps, as seen in analogous amine derivatives (e.g., tert-butyldiphenylsilyl-protected intermediates in ).

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

methyl(2-methylpropyl)cyanamide

InChI

InChI=1S/C6H12N2/c1-6(2)4-8(3)5-7/h6H,4H2,1-3H3

InChI Key

NKRCSQBPXBOCRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyano(methyl)(2-methylpropyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

    Reaction of 2-methylpropylamine with methyl cyanoacetate: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Cyano(methyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.

    Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation products: Amides, nitriles.

    Reduction products: Primary amines.

    Substitution products: Various substituted amines.

Scientific Research Applications

Cyano(methyl)(2-methylpropyl)amine has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Cyano(methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s binding affinity to enzymes or receptors. The amine group can undergo protonation or deprotonation, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyano(methyl)(2-methylpropyl)amine with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Key Features Toxicity/Regulatory Notes Applications/Context Evidence Source
This compound C₆H₁₂N₂ Contains cyano, methyl, and 2-methylpropyl groups; polar functionalization. Likely higher toxicity (inferred from nitriles). Hypothetical: Pharmaceuticals, agrochemicals. N/A (extrapolated)
Methyl(2-methylpropyl)amine C₅H₁₃N Simple secondary amine; no cyano group. Acute toxicity (Cat. 4 oral/dermal/inhalation). Solvent, organic synthesis intermediate.
2-Methoxy-3-(2-methylpropyl)pyrazine C₉H₁₄N₂O Heterocyclic pyrazine with methoxy and 2-methylpropyl groups. Volatile flavor compound; stable during storage. Food flavoring (e.g., peppers).
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives Varies Hexahydro-3-(2-methylpropyl) isomers; bicyclic nitrogen-containing cores. Not explicitly reported; likely bioactive. Marine organism metabolites or pharmaceuticals.
Isobutyl methyl methylphosphonate C₆H₁₅O₃P Phosphonate ester with 2-methylpropyl and methyl groups. Regulated under chemical weapon precursors. Industrial applications (rare).

Key Observations:

Functional Group Impact: The cyano group in this compound distinguishes it from Methyl(2-methylpropyl)amine, which lacks this moiety. Compared to 2-methoxy-3-(2-methylpropyl)pyrazine, the cyano group replaces the methoxy-pyrazine ring, likely reducing volatility and altering stability.

Toxicity Profile: Methyl(2-methylpropyl)amine is classified as acutely toxic (Category 4) across multiple exposure routes. This compound may pose greater hazards due to cyanide release upon metabolism, similar to other nitriles like acrylonitrile.

Synthetic Complexity: The synthesis of this compound may parallel methods for tert-butyldiphenylsilyl-protected amines (), requiring protective groups or cyanation agents (e.g., KCN or trimethylsilyl cyanide).

Structural Analogues in Pharmaceuticals: Pyrrolo[1,2-a]pyrazine-dione derivatives () and oxazoline-based scaffolds () highlight the relevance of nitrogen-heterocyclic compounds in drug design. This compound’s nitrile group could serve as a bioisostere for carboxylic acids or nitro groups.

Biological Activity

Cyano(methyl)(2-methylpropyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₅H₈N₂
  • Molecular Weight : 112.13 g/mol
  • Functional Groups : Contains a cyano group (-C≡N) and an amine group (-NH).

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways.

  • Inhibition of Kinases : Studies have shown that derivatives of cyano compounds can inhibit protein kinases, which play crucial roles in cell proliferation and survival. For instance, certain analogs have demonstrated IC₅₀ values in the nanomolar range against malaria-related kinases, suggesting potential antimalarial properties .
  • Receptor Interaction : Compounds with amine groups are known to interact with neurotransmitter receptors. Preliminary studies suggest that this compound may influence neurotransmitter release, although specific receptor interactions remain to be fully elucidated.

Toxicity and Safety Profile

Understanding the toxicity profile is essential for any compound intended for therapeutic use. Structural alerts indicate that compounds containing cyano groups may pose risks of toxicity due to reactive metabolite formation. Research has highlighted the importance of assessing the metabolic pathways to predict potential adverse effects .

Antimalarial Activity

A notable study explored the antimalarial properties of related compounds, revealing that specific modifications to the cyano group significantly enhanced activity against Plasmodium falciparum kinases. The most potent inhibitors demonstrated IC₅₀ values as low as 17 nM, indicating a promising avenue for further exploration in drug development .

Research Findings Summary

Study Focus Findings Reference
Antimalarial ActivityPotent inhibition of PfGSK3 and PfPK6
Toxicity AssessmentStructural alerts indicate potential toxicity risks
Neurotransmitter EffectsPotential modulation of dopamine/serotonin systems

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